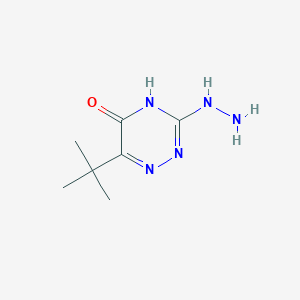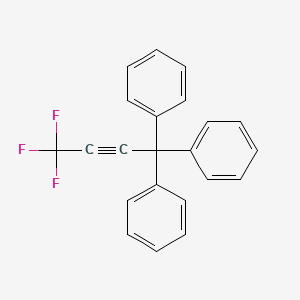
Benzene, 1,1',1''-(4,4,4-trifluoro-2-butynylidyne)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is a complex organic compound characterized by the presence of three benzene rings connected through a central butynylidyne group substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- typically involves multi-step organic reactions. One common approach is the coupling of trifluoromethyl-substituted benzene derivatives with a butynylidyne precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butynylidyne group to a more saturated form, such as an alkene or alkane.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alkenes or alkanes with reduced butynylidyne groups.
Substitution: Benzene derivatives with substituted functional groups.
Applications De Recherche Scientifique
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The butynylidyne group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,4-trifluoro-
- Benzene, 1,3,5-trifluoro-
- Benzene, 1,2,3,4-tetrafluoro-
Comparison: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is unique due to the presence of the butynylidyne group, which imparts distinct reactivity and structural properties compared to other trifluorobenzene derivatives. The trifluoromethyl groups enhance its stability and lipophilicity, making it more suitable for specific applications in materials science and drug development.
Propriétés
Numéro CAS |
594864-83-2 |
|---|---|
Formule moléculaire |
C22H15F3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(4,4,4-trifluoro-1,1-diphenylbut-2-ynyl)benzene |
InChI |
InChI=1S/C22H15F3/c23-22(24,25)17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
Clé InChI |
KCLTZPCXCUCHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



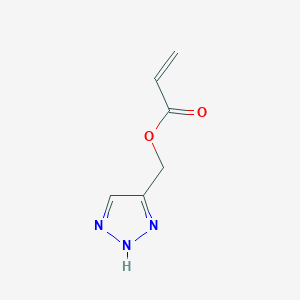
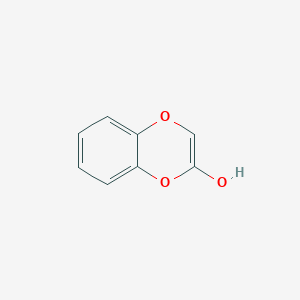
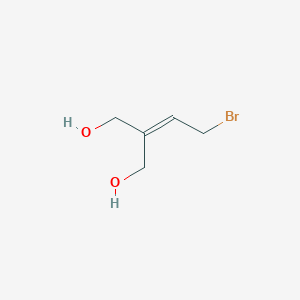
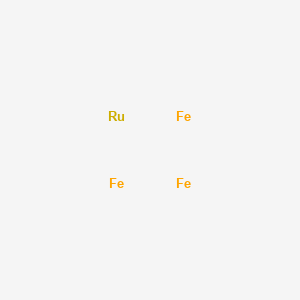

![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)

